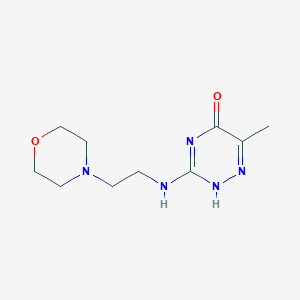
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one, commonly known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA belongs to the class of triazine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
The exact mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. MTA has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activation of various protein kinases involved in cell signaling.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. MTA has also been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using MTA in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer research. However, MTA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of MTA, including further studies to elucidate its mechanism of action and potential side effects, as well as the development of new derivatives with improved efficacy and safety profiles. Other potential future directions include the application of MTA in the treatment of various inflammatory and autoimmune diseases, as well as its potential use in combination with other chemotherapeutic agents for the treatment of cancer.
合成方法
MTA can be synthesized using a variety of methods, including the reaction of 6-methyl-3-amino-1,2,4-triazin-5(2H)-one with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent. Other methods involve the use of different reagents and reaction conditions, but the overall process involves the formation of a triazine ring structure with a morpholinyl substituent.
科学研究应用
MTA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MTA can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. MTA has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
属性
产品名称 |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
|---|---|
分子式 |
C10H17N5O2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H17N5O2/c1-8-9(16)12-10(14-13-8)11-2-3-15-4-6-17-7-5-15/h2-7H2,1H3,(H2,11,12,14,16) |
InChI 键 |
DLRRLQQHDGISIU-UHFFFAOYSA-N |
手性 SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
规范 SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)
![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)

![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)



![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)




![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)